N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide
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Overview
Description
This compound is part of a broader category of cyclopropane carboxamides, which are of significant interest due to their unique structural features and potential for various applications in chemistry and materials science. The specific compound incorporates a thiadiazole moiety, known for its utility in creating compounds with potentially valuable physical and chemical properties.
Synthesis Analysis
The synthesis of related thiadiazole and triazole derivatives from cyclopropane dicarboxylic acid demonstrates the versatility of cyclopropane as a core structure for the development of heterocyclic compounds. One method involves the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride, leading to derivatives like 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane (Sharba et al., 2005).
Scientific Research Applications
Synthesis and Chemical Reactions
Research on the synthesis and chemical reactions of thiadiazole derivatives, including those similar to N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide, has been a focal point in heterocyclic chemistry. For instance, studies have demonstrated the formation of spirocyclic and thiocarbonyl compounds through reactions involving thiadiazole moieties (Mlostoń & Heimgartner, 1992). This area of research highlights the versatility of thiadiazole compounds in synthesizing novel heterocyclic structures with potential applications in various fields, including materials science and pharmaceuticals.
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of thiadiazole derivatives have been extensively studied, suggesting their potential as therapeutic agents. For example, some derivatives have shown promising results against cancer cell lines, indicating their potential in anticancer therapy (Ravinaik et al., 2021). Moreover, the synthesis of novel thiadiazole compounds with significant antimicrobial activity highlights their potential as antimicrobial agents, addressing the growing concern of antibiotic resistance (Farghaly et al., 2012).
Novel Heterocyclic Derivatives
The development of novel heterocyclic derivatives incorporating thiadiazole moieties has been a key area of research. These compounds have been evaluated for their potential as potent anticancer agents, with some showing higher anticancer activities than reference drugs (Gomha et al., 2017). This research underscores the importance of thiadiazole derivatives in the design of new therapeutic molecules.
Pharmacological Evaluation
The pharmacological evaluation of bis-heterocyclic derivatives of thiadiazole compounds has revealed their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties (Kumar & Panwar, 2015). These studies provide a foundation for further research into the therapeutic potential of these compounds, highlighting their significance in medicinal chemistry.
Mechanism of Action
Target of action
Many compounds with a benzothiadiazine ring structure have been found to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The specific target of a compound would depend on its exact structure and any functional groups attached to the ring .
Mode of action
The mode of action would depend on the compound’s specific target. For example, if the compound is an AMPA receptor modulator, it might bind to the AMPA receptor and alter its activity, leading to changes in neuronal signaling .
properties
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-8-6-11-12(16(3)20(18,19)15(11)2)7-10(8)14-13(17)9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEABHRXJCHIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3CC3)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide |
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